4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid
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Overview
Description
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is a compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a biphenyl structure, which is further connected to a metanoic acid group. The azido group is known for its reactivity, making this compound a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid typically involves the introduction of the azido group into the biphenyl structure. One common method is the reaction of a nitrile intermediate with sodium azide. This reaction is carried out under controlled conditions to ensure the formation of the desired azido compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different products.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate may be used for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid involves its reactivity due to the azido group. This group can undergo various chemical transformations, making the compound a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application, such as its use in drug development where it may interact with biological molecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’- (Azidomethyl)-[1,1’-biphenyl]-2-carboxamide
- 2H-tetrazole,5-[4’- (azidomethyl)-[1,1’-biphenyl]-2-yl]
Uniqueness
4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid is unique due to its specific structure, which combines an azido group with a biphenyl and metanoic acid moiety. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-(azidomethyl)-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-9-10-6-7-12(13(8-10)14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
InChI Key |
MVWDXKSLZOABLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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